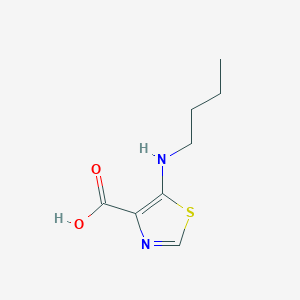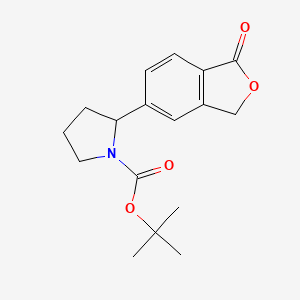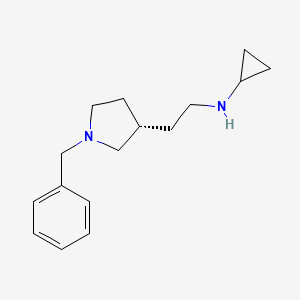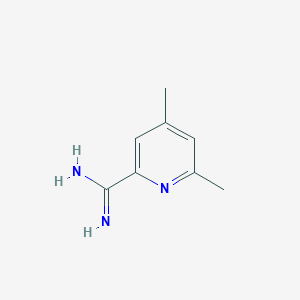
2-Pyridinecarboximidamide, 4,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinecarboximidamide, 4,6-dimethyl- is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, featuring carboximidamide and dimethyl groups at specific positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidamide, 4,6-dimethyl- typically involves the reaction of 4,6-dimethylpyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carboximidamide group.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboximidamide, 4,6-dimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-Pyridinecarboximidamide, 4,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The dimethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Pyridinecarboximidamide, 4,6-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Pyridinecarboximidamide, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dimethyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
相似化合物的比较
Similar Compounds
2-Pyridinecarboximidamide, N-hydroxy-4,6-dimethyl-: This compound features an additional hydroxy group, which can influence its reactivity and biological activity.
4-Formylpyridine-2,6-dicarboxylate: This derivative has formyl and carboxylate groups, making it structurally distinct but functionally related.
Uniqueness
2-Pyridinecarboximidamide, 4,6-dimethyl- is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of carboximidamide and dimethyl groups makes it a versatile compound for various applications.
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
4,6-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3/c1-5-3-6(2)11-7(4-5)8(9)10/h3-4H,1-2H3,(H3,9,10) |
InChI 键 |
KXBHFWLWBRGANM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C(=N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


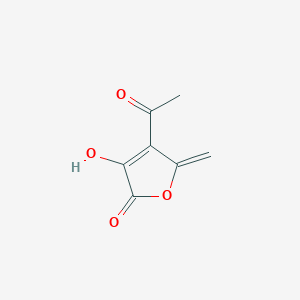
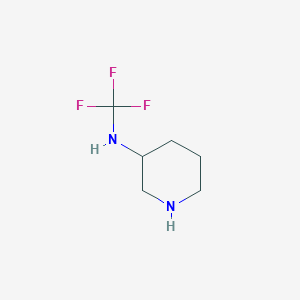
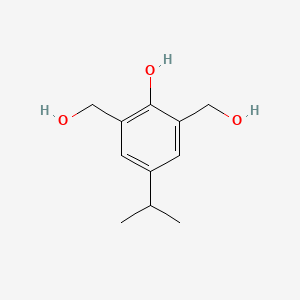
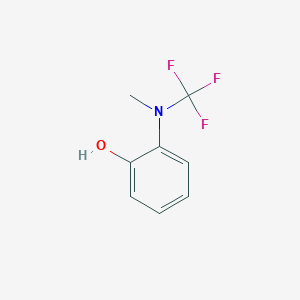


![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
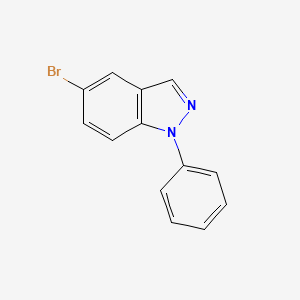

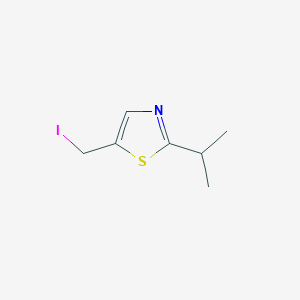
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
